molecular formula C10H18O6 B12278134 2-But-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-But-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12278134
M. Wt: 234.25 g/mol
InChI Key: XGTASPLAYLTKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-But-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol is an organic compound with the molecular formula C9H18O8. It is a mono-constituent substance, meaning it consists of a single chemical entity . This compound is known for its unique structural features, which include multiple hydroxyl groups and an oxane ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-But-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the reaction of glyceryl glucoside with but-3-en-2-ol under specific conditions. The reaction is carried out in an aqueous solution with a high concentration of glyceryl glucoside . The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is often purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-But-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl groups results in the formation of aldehydes or ketones, while reduction leads to the formation of primary or secondary alcohols .

Scientific Research Applications

2-But-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-But-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the oxane ring can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

2-but-3-en-2-yloxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C10H18O6/c1-3-5(2)15-10-9(14)8(13)7(12)6(4-11)16-10/h3,5-14H,1,4H2,2H3

InChI Key

XGTASPLAYLTKAF-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.